

AZD1208 Hydrochloride: A Comparative Guide to its Kinome Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AZD1208 hydrochloride	
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AZD1208 is a potent, orally available, ATP-competitive small-molecule inhibitor targeting the PIM kinase family, which includes PIM1, PIM2, and PIM3.[1][2][3] These serine/threonine kinases are crucial downstream effectors of the JAK/STAT signaling pathway and are implicated in the regulation of cell proliferation, survival, and apoptosis.[4][5] Overexpression of PIM kinases is a hallmark of various hematological malignancies and solid tumors, making them a significant target for cancer therapy.[6][7]

AZD1208 demonstrates low nanomolar efficacy against all three PIM isoforms.[8][9] Its development and evaluation have highlighted a high degree of selectivity, a critical attribute for therapeutic candidates to minimize off-target effects and associated toxicities.[1][10] This guide provides a comparative analysis of AZD1208's selectivity across the human kinome, supported by available experimental data and methodologies.

Potency and On-Target Activity

AZD1208 is a pan-PIM kinase inhibitor, effectively inhibiting all three family members. Its potency has been quantified through various enzymatic assays, with IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values consistently in the low nanomolar range. The inhibitory activity is influenced by ATP concentration, a characteristic of ATP-competitive inhibitors.[1]



Inhibitor	Target	IC50 (nM)	Ki (nM)	Assay Conditions
AZD1208	PIM1	0.4	0.1	Enzymatic assay at half-maximal ATP
PIM2	5.0	1.92	Enzymatic assay at half-maximal ATP	
PIM3	1.9	0.4	Enzymatic assay at half-maximal ATP	_
PIM1	2.6	-	Enzyme assay with 5 mM ATP	-
PIM2	164	-	Enzyme assay with 5 mM ATP	_
PIM3	17	-	Enzyme assay with 5 mM ATP	
PIM447 (LGH447)	PIM1	-	0.006	Cell-free assay
PIM2	-	0.018	Cell-free assay	
PIM3	-	0.009	Cell-free assay	
SGI-1776	PIM1	7	-	Cell-free assay
PIM2	350	-	50-fold selective vs. PIM1	
PIM3	70	-	10-fold selective vs. PIM1	-
CX-6258	PIM1	5	-	Not specified
PIM2	25	-	Not specified	
PIM3	16	-	Not specified	-



Data compiled from multiple sources.[1][9]

Kinome-Wide Selectivity Profile

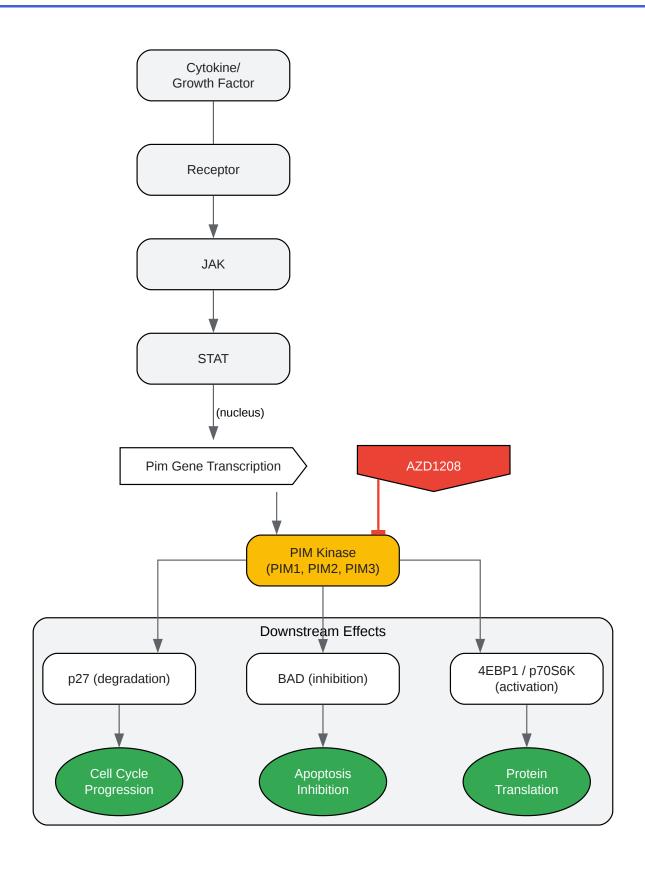
A key aspect of characterizing a kinase inhibitor is understanding its profile across the entire kinome to identify potential off-target activities.[11] AZD1208 has been described as having an "excellent selectivity profile".[1] A comprehensive screen against a panel of 442 kinases using the DiscoveRx KINOMEscan™ technology at a concentration of 1 μM was performed during its preclinical evaluation.[1] In this screen, kinases that were inhibited by more than 50% underwent further analysis to determine IC50 values. While the complete dataset from this extensive screen is not publicly detailed in the cited literature, the published findings emphasize that AZD1208 exhibits greater than 43-fold higher affinity for PIM kinases compared to other tested kinases, underscoring its high selectivity.[10]

The lack of significant off-target inhibition, particularly against kinases like Flt3 which is a common off-target for other PIM inhibitors, is a notable feature of AZD1208's selectivity.[1]

PIM Kinase Signaling Pathway

PIM kinases are downstream of several cytokine and growth factor signaling pathways, primarily the JAK/STAT pathway.[5] Upon activation, STATs (Signal Transducer and Activator of Transcription) translocate to the nucleus and induce the transcription of target genes, including the Pim genes.[5][7] The resulting PIM kinases phosphorylate a wide array of cytoplasmic and nuclear substrates to drive processes essential for tumorigenesis, such as cell cycle progression, protein synthesis, and inhibition of apoptosis.[6][12]





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Caption: PIM Kinase Signaling Pathway and AZD1208 Inhibition.



Experimental Protocols

The selectivity of kinase inhibitors like AZD1208 is typically determined using well-established, high-throughput screening platforms. The following describes a generalized protocol based on common industry practices, such as the KINOMEscan™ and ADP-Glo™ assays.[13][14][15]

Objective: To determine the inhibitory activity of a test compound (e.g., AZD1208) against a broad panel of human kinases.

1. KINOMEscan™ Binding Assay (Example Protocol)

This method quantifies the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site.

- Materials: DNA-tagged kinases, test compound, immobilized non-selective kinase inhibitor (ligand), solid support (e.g., beads), and reagents for quantitative PCR (qPCR).
- Procedure:
 - Kinases from a diverse panel are individually expressed as fusions with a unique DNA tag.
 - \circ The test compound (e.g., AZD1208 at a fixed concentration, such as 1 μ M) is incubated with the DNA-tagged kinase and the immobilized ligand.
 - The mixture is allowed to reach equilibrium. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
 - The beads are washed to remove any unbound kinase.
 - The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag via qPCR.
 - The results are expressed as a percentage of the DMSO control (% Ctrl). A lower percentage indicates stronger binding and inhibition by the test compound.
- 2. ADP-Glo™ Kinase Activity Assay (Example Protocol)



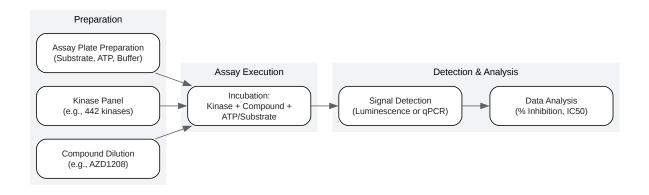
This method measures the enzymatic activity of the kinase by quantifying the amount of ADP produced in the phosphorylation reaction.

 Materials: Purified active kinases, kinase-specific peptide substrates, ATP, test compound, and ADP-Glo™ reagent kit.

Procedure:

- The kinase reaction is set up in a multi-well plate. Each well contains the kinase, its specific substrate, and ATP in a reaction buffer.
- The test compound (AZD1208) is added in a dose-response range to the appropriate wells. Control wells contain DMSO.
- The reaction is incubated for a set period (e.g., 60 minutes) at room temperature to allow for phosphorylation.
- After incubation, the ADP-Glo[™] Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- The Kinase Detection Reagent is then added to convert the ADP generated into a luminescent signal.
- Luminescence is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.
- IC50 values are calculated by plotting the percent inhibition versus the log of the compound concentration.





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Caption: Generalized Workflow for Kinome Selectivity Profiling.

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References

- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. PIM kinase (and Akt) biology and signaling in tumors PMC [pmc.ncbi.nlm.nih.gov]
- 6. bocsci.com [bocsci.com]



- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. icr.ac.uk [icr.ac.uk]
- 12. PIM kinase (and Akt) biology and signaling in tumors. | Cancer Center [cancercenter.arizona.edu]
- 13. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD1208 Hydrochloride: A Comparative Guide to its Kinome Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560551#azd1208-hydrochloride-selectivity-profile-across-kinome]

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